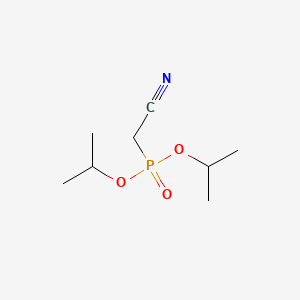

Diisopropyl (cyanomethyl)phosphonate

Description

Significance of Organophosphorus Reagents in Retrosynthetic Analysis

Retrosynthetic analysis, a powerful strategy for planning the synthesis of complex organic molecules, involves mentally deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com Organophosphorus reagents are indispensable tools in this process, as they enable chemists to forge carbon-carbon bonds with a high degree of control and predictability. researchgate.net The Wittig reaction and its variants, most notably the Horner-Wadsworth-Emmons (HWE) reaction, are prime examples of transformations that heavily rely on organophosphorus compounds. wikipedia.orgorganic-chemistry.org These reactions allow for the conversion of carbonyl compounds (aldehydes and ketones) into alkenes, a transformation that is central to the assembly of molecular frameworks. wikipedia.orgorganic-chemistry.org

The significance of organophosphorus reagents in retrosynthesis stems from their ability to function as "ylide" or "carbanion" synthons. In the case of Diisopropyl (cyanomethyl)phosphonate, deprotonation of the carbon adjacent to the phosphorus and cyano groups generates a stabilized carbanion. This carbanion then acts as a nucleophile, attacking a carbonyl carbon to form a new carbon-carbon bond. The retrosynthetic disconnection of an α,β-unsaturated nitrile, therefore, often leads back to an aldehyde or ketone and a phosphonate (B1237965) reagent like this compound. This predictable and reliable disconnection strategy greatly simplifies the planning of complex syntheses. nih.gov

Historical Context of Phosphonate Reagents in Carbon-Carbon Bond Formation

The journey of phosphonate reagents in carbon-carbon bond formation is a rich narrative of chemical discovery and innovation. The groundwork was laid in the late 19th and early 20th centuries with the pioneering work of chemists like August Michaelis and Aleksandr Arbuzov. Their research into the reactions of trialkyl phosphites with alkyl halides led to the development of the Michaelis-Arbuzov reaction, a fundamental method for the synthesis of phosphonates. mdpi.comrushim.ru This reaction provided a practical route to a wide variety of phosphonate esters, setting the stage for their application in synthesis.

A pivotal moment arrived in the mid-20th century with the development of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction, an important modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This often translates to higher yields and, crucially, the preferential formation of (E)-alkenes, providing a valuable element of stereocontrol. wikipedia.orgalfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com The development of the HWE reaction firmly established phosphonate reagents as mainstream tools for olefination and cemented their importance in the field of organic synthesis.

Structural Features and Reactivity Modifiers of this compound

The reactivity of this compound is intricately linked to its molecular structure. The key features that govern its utility in the Horner-Wadsworth-Emmons reaction are the phosphonate group, the cyano group, and the isopropyl ester groups.

The phosphonate group, with its electron-withdrawing phosphoryl (P=O) bond, plays a crucial role in stabilizing the adjacent carbanion formed upon deprotonation. This stabilization is further enhanced by the strongly electron-withdrawing cyano (-CN) group. The combined acidifying effect of these two groups makes the α-proton readily removable by a variety of bases, such as sodium hydride, lithium diisopropylamide (LDA), or potassium tert-butoxide.

The isopropyl ester groups on the phosphorus atom also influence the reagent's reactivity and the stereochemical outcome of the reaction. Compared to smaller alkyl groups like methyl or ethyl, the bulkier isopropyl groups can influence the approach of the phosphonate carbanion to the carbonyl substrate, which can, in some cases, enhance the stereoselectivity of the olefination. alfa-chemistry.com

The general mechanism of the Horner-Wadsworth-Emmons reaction involving this compound is outlined below:

Deprotonation: A base removes the acidic proton from the carbon atom situated between the phosphonate and cyano groups, forming a resonance-stabilized phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, eliminating a water-soluble diisopropyl phosphate salt and forming the desired α,β-unsaturated nitrile. The stereochemical outcome of the reaction is largely determined during these final steps.

The reaction of this compound with various aldehydes has been shown to produce α,β-unsaturated nitriles in good to excellent yields. The stereoselectivity of the reaction often favors the formation of the (E)-isomer, particularly with aromatic aldehydes.

Below are tables summarizing representative data from the literature on the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Benzaldehyde | NaH | THF | 25 | 95 | >99:1 |

| 4-Chlorobenzaldehyde | NaH | THF | 25 | 92 | >99:1 |

| 4-Methoxybenzaldehyde | NaH | THF | 25 | 98 | >99:1 |

| 2-Naphthaldehyde | NaH | DME | 0 to 25 | 85 | >95:5 |

| 3-Pyridinecarboxaldehyde | K2CO3 | Acetonitrile (B52724) | 80 | 78 | >98:2 |

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Hexanal | NaH | THF | 25 | 88 | 90:10 |

| Isobutyraldehyde | LDA | THF | -78 to 25 | 82 | 85:15 |

| Cyclohexanecarboxaldehyde | NaH | THF | 25 | 91 | 92:8 |

| Pivalaldehyde | KHMDS | THF | -78 to 0 | 75 | >95:5 |

| Citronellal | DBU | Acetonitrile | 25 | 80 | 88:12 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-di(propan-2-yloxy)phosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDIIJHQSUNBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CC#N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176042 | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl cyanomethylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21658-95-7, 58264-04-3 | |

| Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropyl (cyanomethyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diisopropyl Cyanomethyl Phosphonate

Established Synthetic Routes to Diisopropyl (cyanomethyl)phosphonate

The formation of the stable phosphorus-carbon bond in this compound is most reliably achieved through well-established reactions in organophosphorus chemistry. Among these, the Michaelis-Arbuzov reaction stands as the most prominent and widely utilized method.

Michaelis-Arbuzov Reaction in this compound Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the cornerstone for synthesizing phosphonates. wikipedia.org The reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide, which results in the formation of a pentavalent phosphonate (B1237965). wikipedia.orgorganic-chemistry.org

The general mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom of the phosphite (B83602) on the electrophilic carbon of the alkyl halide. wikipedia.org This forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphonium (B103445) salt in another SN2 reaction, leading to the final phosphonate product and a new alkyl halide. wikipedia.org

The synthesis of this compound via the Michaelis-Arbuzov reaction necessitates the careful selection of two primary precursors: a trivalent phosphorus ester and a suitable alkyl halide.

Triisopropyl Phosphite : This is the phosphorus-containing precursor. The choice of triisopropyl phosphite is crucial as its isopropyl groups ultimately form the ester moieties of the final phosphonate product. Using triisopropyl phosphite over other trialkyl phosphites, such as triethyl phosphite, can be advantageous. The isopropyl groups offer greater steric hindrance, which can suppress potential side reactions. nih.gov Furthermore, triisopropyl phosphite's higher boiling point (181 °C) compared to triethyl phosphite (156 °C) allows for reactions to be conducted at higher temperatures, potentially reducing reaction times. nih.gov

Halogenated Methane (B114726) Derivatives : The carbon backbone, including the cyano group, is introduced via a halogenated methane derivative. For this specific synthesis, Chloroacetonitrile (B46850) (ClCH₂CN) is the most common and effective precursor. The chlorine atom provides a good leaving group for the initial nucleophilic attack by the phosphite, and the molecule already contains the required cyanomethyl structure. Bromoacetonitrile can also be used and is generally more reactive than its chloro-analogue, though chloroacetonitrile is often preferred due to cost and availability.

The efficiency and yield of the Michaelis-Arbuzov reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, reaction time, and the potential use of catalysts or alternative energy sources.

Temperature : The classical Michaelis-Arbuzov reaction is thermally driven and typically requires elevated temperatures, often in the range of 120 °C to 160 °C, to proceed at a reasonable rate. wikipedia.org The reaction is often performed by heating the mixture under reflux. The specific temperature is chosen to be high enough to drive the reaction to completion but not so high as to cause degradation of the reactants or products.

Reaction Time : The duration of the reaction can vary from a few hours to over a day, depending on the reactivity of the substrates and the temperature. For instance, analogous reactions for similar phosphonates report refluxing for several hours to ensure the reaction goes to completion. Monitoring the reaction's progress, often by observing the cessation of alkyl halide byproduct evolution, is crucial.

Solvent : Many Michaelis-Arbuzov reactions can be performed neat (without a solvent), which is advantageous from a green chemistry perspective. beilstein-archives.org If a solvent is used, a high-boiling, inert solvent may be chosen to maintain a consistent reaction temperature.

Alternative Energy Sources : To improve reaction times and yields, microwave irradiation has been successfully applied to the Michaelis-Arbuzov reaction. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. nih.gov

Alternative Synthetic Pathways to this compound

While the thermal Michaelis-Arbuzov reaction is the most common route, several alternative pathways have been developed to synthesize phosphonates under milder conditions or with different activators.

Lewis Acid-Mediated Michaelis-Arbuzov Reaction : A significant advancement involves the use of Lewis acids as catalysts. This modification allows the reaction to proceed at room temperature, avoiding the need for high heat. This method has been shown to be effective for a range of substrates, yielding phosphonate esters in good to excellent yields (75–93%). The reaction is believed to proceed through an SN1-type pathway.

Alcohol-Based Michaelis-Arbuzov Reaction : This "green chemistry" approach avoids the use of alkyl halides altogether, instead reacting an alcohol directly with the trialkyl phosphite. nih.gov This variation often requires a catalyst, such as tetrabutylammonium (B224687) iodide (n-Bu₄NI). nih.gov Notably, for reactions involving aliphatic alcohols, triisopropyl phosphite is preferred over triethyl phosphite due to its steric hindrance, which helps to prevent side reactions and leads to higher yields of the desired product. nih.gov

Solvent-Free Flow Chemistry : A recent development for the Michaelis-Arbuzov reaction is the use of continuous flow microreactors. This technique allows for the reaction to be performed without a solvent and catalyst, with very short reaction times (often in minutes) and excellent conversions (≥99%). beilstein-archives.org This method offers a sustainable and rapid alternative to traditional batch synthesis. beilstein-archives.org

| Synthetic Method | Typical Temperature | Typical Reaction Time | Reported Yield Range | Key Advantages |

|---|---|---|---|---|

| Conventional Michaelis-Arbuzov | 120-160 °C | 1-24 hours | 80-99% | High yield, well-established |

| Microwave-Assisted Michaelis-Arbuzov | ~150 °C | 10-60 minutes | ~70-80% | Drastically reduced reaction time |

| Lewis Acid-Catalyzed Arbuzov | Room Temperature | 1-5 hours | 75-93% | Mild conditions, avoids high heat |

| Solvent-Free Flow Chemistry | 170-190 °C | 8-50 minutes | >99% (conversion) | Extremely fast, high purity, sustainable |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to phosphonate synthesis.

Several of the synthetic methodologies discussed align well with these principles:

Atom Economy : The Michaelis-Arbuzov reaction itself has a reasonably good atom economy, as most atoms from the precursors are incorporated into the desired product or a simple, often recyclable, byproduct (isopropyl halide).

Use of Safer Solvents/Solvent-Free Conditions : Modern variations of the Michaelis-Arbuzov reaction are often performed without any solvent. beilstein-archives.org This eliminates waste and hazards associated with solvent use, purification, and disposal. The development of solvent-free flow chemistry and microwave-assisted methods are significant steps in this direction. beilstein-archives.org

Catalysis : The use of catalysts, such as in the Lewis acid-mediated approach, is a core principle of green chemistry. Catalysts allow reactions to proceed under milder conditions and can offer higher selectivity, reducing the formation of byproducts.

By adopting methods like microwave-assisted synthesis or solvent-free flow chemistry, the production of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Mechanistic and Computational Investigations of Diisopropyl Cyanomethyl Phosphonate Reactivity

Spectroscopic Characterization of Intermediates in Diisopropyl (cyanomethyl)phosphonate Reactions

Identifying transient intermediates is crucial for confirming reaction mechanisms. While direct characterization of intermediates in this compound reactions can be challenging due to their short lifetimes, spectroscopic methods are vital for monitoring reaction progress and detecting key species. A multi-spectroscopic approach, similar to that used for studying related organophosphates, can provide a detailed picture of the transformation. osti.gov

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is instrumental in tracking the consumption of reactants and the formation of products. In reactions involving this compound, the disappearance of the characteristic C≡N stretching vibration (around 2250 cm⁻¹) and changes in the P=O (around 1250 cm⁻¹) and P-O-C regions would be monitored. The appearance of new peaks, such as the C=C stretch of an alkene product in a Horner-Wadsworth-Emmons (HWE) reaction, provides evidence for the reaction's progression. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly powerful for studying phosphonate (B1237965) compounds. The chemical shift of the phosphorus nucleus in this compound would change significantly upon formation of intermediates, such as the phosphonate carbanion or a transient oxaphosphetane in the HWE reaction. Monitoring the reaction mixture over time with ³¹P NMR can reveal the presence and relative concentration of these intermediates. mdpi.com

In Situ Reaction Monitoring: Techniques like in situ XRD and Raman spectroscopy can be employed to identify different phases and intermediates that form over the course of a reaction. mdpi.com These methods provide real-time data that can be correlated with reaction parameters to optimize conditions and gain a deeper understanding of the transformation stages. mdpi.com

Table 1: Spectroscopic Techniques for Analyzing Phosphonate Reactions

| Technique | Information Provided | Application to this compound Reactions |

|---|---|---|

| FTIR Spectroscopy | Tracks changes in functional groups. | Monitors disappearance of C≡N and P=O reactant peaks and appearance of product peaks (e.g., C=C). osti.gov |

| ³¹P NMR Spectroscopy | Provides information about the chemical environment of the phosphorus atom. | Detects the formation of key intermediates like the phosphonate carbanion and oxaphosphetane through characteristic chemical shifts. mdpi.com |

| In Situ XRD/Raman | Identifies crystalline phases and molecular vibrations in real-time. | Allows for the observation of transient solid intermediates and tracks the evolution of the reaction mixture. mdpi.com |

Kinetic and Thermodynamic Aspects of this compound Transformations

The outcome of a chemical reaction is determined by the interplay between kinetics and thermodynamics. wikipedia.org Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). youtube.comlibretexts.orgmasterorganicchemistry.com These concepts are critical in understanding the transformations of this compound.

Thermodynamic Control: At higher temperatures, reactions may become reversible, allowing an equilibrium to be established. libretexts.orgmasterorganicchemistry.com Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the possible products. wikipedia.org For instance, in HWE reactions, the more stable (E)-alkene is typically the thermodynamic product and is favored under conditions that allow for equilibration of intermediates. wikipedia.org

Computational studies provide quantitative data on these aspects. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, the thermodynamic and kinetic favorability of different reaction pathways can be compared. A lower ΔG for a product indicates greater thermodynamic stability, while a lower ΔG for a transition state (activation energy) indicates a kinetically faster pathway. youtube.com

Table 2: Illustrative Energy Data for Competing Reaction Pathways (Hypothetical)

| Pathway | Relative Activation Energy (ΔG‡) (kcal/mol) | Relative Product Energy (ΔG) (kcal/mol) | Favored Control |

|---|---|---|---|

| Pathway A | 15 | -25 | Kinetic |

| Pathway B | 20 | -35 | Thermodynamic |

This table illustrates that Pathway A is kinetically favored due to its lower activation energy, while Pathway B is thermodynamically favored as it leads to a more stable product.

Theoretical Studies on the Reactivity and Selectivity of this compound

Theoretical calculations have become a cornerstone for investigating the intricate details of reaction mechanisms, reactivity, and selectivity for compounds like this compound. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms by mapping out the potential energy surface. dntb.gov.ua This involves locating the structures and energies of reactants, intermediates, transition states, and products.

For the Horner-Wadsworth-Emmons reaction, DFT calculations have been used to elucidate the stepwise mechanism. This process involves the initial nucleophilic addition of the phosphonate carbanion to the carbonyl group, followed by the formation of a four-membered ring intermediate (an oxaphosphetane), and its subsequent decomposition to the alkene and a phosphate (B84403) byproduct. nih.gov Calculations can identify the rate-determining step of the reaction, which is often the formation of the oxaphosphetane. nih.gov By comparing the activation energies for different potential pathways, chemists can predict the most likely mechanism.

Many reactions of this compound can produce stereoisomers. Computational chemistry is highly effective at predicting and explaining the stereochemical outcome of these reactions. The selectivity (e.g., E/Z selectivity in HWE reactions) is determined by the relative energies of the transition states leading to the different stereoisomers. nih.gov

The HWE reaction is known to predominantly produce (E)-alkenes. wikipedia.org Theoretical models can explain this preference. By performing a conformational analysis of the intermediates and calculating the energies of the diastereomeric transition states, the pathway with the lower energy barrier can be identified. This lower-energy path corresponds to the major product observed experimentally. Factors such as steric hindrance and electronic interactions in the transition state geometry are key determinants of this selectivity. Computational studies have shown that the transition state leading to the (E)-olefin is often more stable than the one leading to the (Z)-olefin. nih.gov The interplay of numerous non-covalent interactions can also control the conformation and stereoselectivity. researchgate.net

The key to the reactivity of this compound is the formation of a stabilized carbanion upon deprotonation of the α-carbon. The stability and nucleophilicity of this carbanion are dictated by its electronic structure.

Computational methods like Natural Bond Orbital (NBO) analysis are used to probe the electronic distribution within the carbanion. researchgate.net These analyses reveal that the negative charge on the α-carbon is extensively delocalized onto the adjacent electron-withdrawing phosphonate (P=O) and cyano (C≡N) groups. This delocalization is a result of orbital overlap, specifically the interaction of the carbon p-orbital with the π* orbitals of the C≡N group and the σ* orbitals or d-orbitals of the phosphorus center and the p-orbital of the phosphoryl oxygen. This charge distribution stabilizes the carbanion, making it less basic but still highly nucleophilic compared to non-stabilized carbanions. wikipedia.org Theoretical analysis can quantify the extent of this charge polarization toward the oxygen atom of the P=O group, which is fundamental to its role in stabilizing the adjacent negative charge. researchgate.net

Analytical Methodologies for Diisopropyl Cyanomethyl Phosphonate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of Diisopropyl (cyanomethyl)phosphonate, allowing for the separation of the compound from starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

The development of a robust HPLC method is crucial for the accurate assessment of the purity of this compound. A reported method for the analysis of this compound utilizes a reverse-phase (RP) approach. sielc.com

A suitable stationary phase for this separation is a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to control the pH and improve peak shape. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid. sielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster analysis times, a technique often referred to as ultra-high-performance liquid chromatography (UPLC). sielc.com

The optimization of an HPLC method for this compound would involve a systematic variation of several parameters to achieve the desired separation. Key parameters to consider during method development are outlined in the table below.

| Parameter | Considerations for Method Development |

|---|---|

| Stationary Phase | A C18 or other hydrophobic stationary phase is a common starting point for neutral organophosphorus compounds. The choice of a specific phase like Newcrom R1 can offer unique selectivity. |

| Mobile Phase Composition | The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer will determine the retention time. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed for complex samples. |

| Mobile Phase pH | While this compound is neutral, controlling the pH of the mobile phase with a suitable buffer can suppress the ionization of any acidic or basic impurities, leading to better peak shapes and more reproducible retention times. |

| Flow Rate | Adjusting the flow rate can influence the analysis time and the efficiency of the separation. Higher flow rates lead to shorter run times but may decrease resolution. |

| Column Temperature | Elevating the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also affect the selectivity of the separation. |

| Detection Wavelength | As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) is typically required. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. |

For synthetic applications, it is often necessary to purify larger quantities of this compound. The analytical HPLC method described above can be scaled up to a preparative level. sielc.com Preparative HPLC aims to isolate and collect the pure compound, rather than simply quantify it.

The principles of preparative chromatography involve increasing the amount of sample loaded onto the column and collecting the eluent fraction that contains the compound of interest. To move from an analytical to a preparative scale, several aspects of the method need to be adjusted.

| Parameter | Considerations for Preparative Scale-Up |

|---|---|

| Column Dimensions | Preparative columns have a larger internal diameter and are often longer than analytical columns to accommodate a larger sample load. |

| Stationary Phase Particle Size | Larger particle sizes (e.g., 10 µm or greater) are often used in preparative chromatography to reduce backpressure and allow for higher flow rates. |

| Sample Loading | The amount of sample injected onto the column is significantly increased. The maximum sample load that can be purified effectively without compromising resolution needs to be determined experimentally. |

| Flow Rate | Flow rates are proportionally increased with the larger column diameter to maintain a similar linear velocity to the analytical method. |

| Fraction Collection | A fraction collector is used to automatically collect the eluent at specific time intervals or based on the detector signal, allowing for the isolation of the pure this compound. |

Spectroscopic Techniques for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would be informative.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methine and methyl protons of the two isopropyl groups, as well as the methylene (B1212753) protons of the cyanomethyl group. The methine proton signal would appear as a multiplet due to coupling with the six methyl protons and the phosphorus atom. The methyl protons would appear as a doublet due to coupling with the methine proton. The methylene protons would appear as a doublet due to coupling with the phosphorus atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl, methine, methylene, and nitrile carbons. The carbons closer to the phosphorus atom would exhibit coupling to the ³¹P nucleus, resulting in splitting of their signals.

³¹P NMR: The phosphorus NMR spectrum would show a single signal, confirming the presence of one phosphorus environment in the molecule. The chemical shift of this signal would be characteristic of a phosphonate (B1237965) ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile), P=O (phosphoryl), and C-O-P (ester) groups. The table below summarizes the expected IR absorption bands based on the spectrum of Diethyl (cyanomethyl)phosphonate.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C≡N (Nitrile) | ~2250 | Stretching |

| P=O (Phosphoryl) | ~1250 | Stretching |

| C-O-P (Ester) | ~1000-1050 | Stretching |

| C-H (Alkyl) | ~2850-3000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₆NO₃P), the molecular weight is 205.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. The fragmentation pattern would likely involve the loss of the isopropyl groups and cleavage of the P-C bond, leading to characteristic fragment ions. Analysis of the fragmentation can provide further confirmation of the structure.

Q & A

Q. How is diisopropyl (cyanomethyl)phosphonate synthesized, and what factors influence reaction yield and enantiomeric excess?

this compound can be synthesized via nucleophilic substitution or transition metal-catalyzed reactions. For example, copper-catalyzed amination of diisopropyl (1-bromo-1-cyanopropyl)phosphonate with p-toluidine yields the target compound with 53% yield and >95% enantiomeric excess (ee) after 24 hours. Key factors include reaction time, catalyst loading (e.g., Pd(OAc)₂/CataCXium A), and solvent polarity .

Q. What purification methods are recommended for this compound, and how do solvent systems affect resolution?

Column chromatography on silica gel with hexanes/ethyl acetate (3:1) is effective for purification. Solvent polarity adjustments optimize separation, while avoiding aqueous systems prevents hydrolysis. Hazardous byproducts (e.g., phosphorus oxides) require proper ventilation and waste disposal .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, goggles, and respiratory masks. Avoid dust generation and ensure fume hood ventilation. Store in airtight containers at room temperature, away from oxidizers. In case of skin contact, wash immediately with soap and water .

Q. Which analytical techniques are employed to assess the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., CHIRALPAK AD) resolves enantiomers (retention times: 7.7 min major, 10.8 min minor). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure and purity .

Advanced Research Questions

Q. How do palladium-based catalytic systems enhance C-P bond formation in this compound derivatives?

Pd(OAc)₂ with bulky ligands (e.g., CataCXium A) facilitates deprotonative cross-coupling between benzyl diisopropyl phosphonates and aryl bromides. This method achieves >80% yields for diarylmethyl phosphonates by stabilizing intermediates and reducing side reactions .

Q. What are the mechanistic pathways involved in the copper-catalyzed amination of this compound?

The reaction proceeds via a single-electron transfer (SET) mechanism. Copper(I) activates the alkyl electrophile, forming a radical intermediate that couples with the amine. Enantioselectivity arises from chiral ligand coordination, as evidenced by kinetic resolution studies .

Q. How does this compound interact with metal oxides under thermal stress, and what degradation products form?

At elevated temperatures, it reacts with magnesium oxide to produce phosphorus oxides (POₓ) and cyanide derivatives. Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition pathways and quantify volatile byproducts .

Q. What methodologies detect trace levels of this compound in environmental matrices?

Quartz laser photo-acoustic sensing (QPAS) detects sub-part-per-billion concentrations in air within 45 seconds. For aqueous samples, solid-phase extraction (SPE) coupled with HPLC-MS achieves detection limits of 0.1 ng/L .

Q. How can cross-coupling reactions functionalize this compound to create complex organophosphorus compounds?

Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the cyanomethyl position. Optimized conditions (e.g., Pd₂(dba)₃, SPhos ligand, K₃PO₄) yield bifunctional phosphonates for catalysis or material science applications .

Q. What strategies mitigate racemization during the synthesis of enantiomerically enriched this compound derivatives?

Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., (R)-BINOL) suppress racemization. Enantiopurity is maintained by avoiding protic solvents and using non-basic conditions during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.